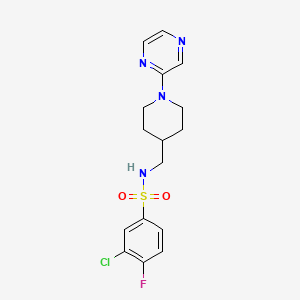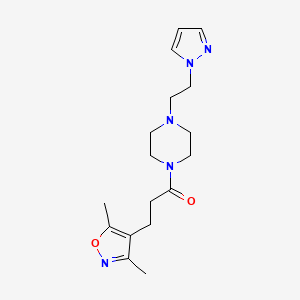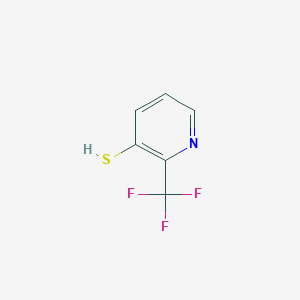![molecular formula C11H11ClN2O B2909128 N-[3-Chloro-4-(prop-2-ynylamino)phenyl]acetamide CAS No. 1436295-17-8](/img/structure/B2909128.png)
N-[3-Chloro-4-(prop-2-ynylamino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Chloro-4-(prop-2-ynylamino)phenyl]acetamide, also known as CP-945,598, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of acetic acid derivatives and has been found to have potent anti-inflammatory properties.
Aplicaciones Científicas De Investigación
N-[3-Chloro-4-(prop-2-ynylamino)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to have potent anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, this compound has also been studied for its potential use in the treatment of neuropathic pain and anxiety disorders.
Mecanismo De Acción
The exact mechanism of action of N-[3-Chloro-4-(prop-2-ynylamino)phenyl]acetamide is not fully understood. However, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by N-[3-Chloro-4-(prop-2-ynylamino)phenyl]acetamide results in a reduction in inflammation.
Biochemical and Physiological Effects
N-[3-Chloro-4-(prop-2-ynylamino)phenyl]acetamide has been found to have potent anti-inflammatory effects in various animal models of inflammation. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli. In addition, this compound has also been found to reduce the infiltration of immune cells into inflamed tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-Chloro-4-(prop-2-ynylamino)phenyl]acetamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. In addition, it has been extensively studied in animal models of inflammation, which provides a wealth of data on its pharmacological properties. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its anti-inflammatory effects. In addition, the potential side effects of this compound on various physiological systems have not been fully characterized.
Direcciones Futuras
There are several future directions for research on N-[3-Chloro-4-(prop-2-ynylamino)phenyl]acetamide. One area of research could focus on the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of research could focus on the potential use of this compound in the treatment of other inflammatory diseases such as multiple sclerosis and asthma. In addition, further studies could be conducted to better understand the mechanism of action of this compound and its potential side effects on various physiological systems.
Métodos De Síntesis
The synthesis of N-[3-Chloro-4-(prop-2-ynylamino)phenyl]acetamide involves the reaction of 4-chloro-3-nitroacetophenone with propargylamine in the presence of a reducing agent such as palladium on carbon. The resulting product is then treated with acetic anhydride to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity.
Propiedades
IUPAC Name |
N-[3-chloro-4-(prop-2-ynylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-3-6-13-11-5-4-9(7-10(11)12)14-8(2)15/h1,4-5,7,13H,6H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWHZYSIFCUQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NCC#C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



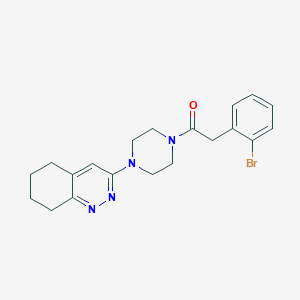
![Benzyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate](/img/structure/B2909051.png)
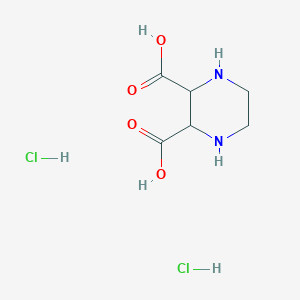
![2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptan-6-yl]acetic acid](/img/structure/B2909053.png)
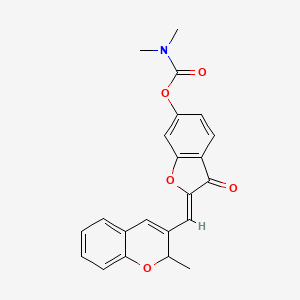
![2-(3-(1H-pyrazol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2909056.png)
